Nitrogen sulfide chloride is synthesized through reactions involving elemental sulfur and nitrogen-containing compounds. It falls within the broader classification of organosulfur compounds, which play critical roles in chemical synthesis and industrial applications. The unique structural characteristics of nitrogen sulfide chloride contribute to its diverse reactivity profile, making it a valuable compound for research.
The synthesis of nitrogen sulfide chloride typically involves several methods, including:
These synthetic routes are crucial for producing nitrogen sulfide chloride in laboratory settings, allowing researchers to explore its properties and potential applications.
The molecular structure of nitrogen sulfide chloride can be described as follows:
The geometry of nitrogen sulfide chloride plays a significant role in its chemical behavior, particularly in reactions involving nucleophiles and electrophiles.
Nitrogen sulfide chloride participates in various chemical reactions that highlight its versatility:
These reactions underline the importance of nitrogen sulfide chloride as a precursor for synthesizing more complex chemical entities.
The mechanism by which nitrogen sulfide chloride exerts its chemical effects involves several steps:
These processes are critical for understanding how nitrogen sulfide chloride can be utilized in synthetic chemistry.
These properties are essential for predicting how nitrogen sulfide chloride will behave in various chemical environments.
Nitrogen sulfide chloride has several applications in scientific research:
In silico multiparameter optimization (MPO) frameworks enable the simultaneous tuning of Nsci’s target specificity, physicochemical properties, and pharmacokinetic parameters. These frameworks integrate deep learning models to balance competing molecular attributes—such as blood-brain barrier permeability (BBBP), solubility (logS), and synthetic accessibility—within a unified computational workflow. For Nsci, which targets central nervous system (CNS) proteins, MPO optimizes critical parameters like lipophilicity (logP), molecular weight, and hydrogen-bonding capacity to enhance CNS bioavailability [2]. Advanced neural networks predict these properties concurrently, reducing attrition rates by 40% compared to sequential optimization methods [2]. Table 1 summarizes key parameters and their target ranges for Nsci:
Table 1: Multiparameter Optimization Targets for Nsci
Parameter | Target Range | Optimization Weight |
---|---|---|
logP | 2–5 | 0.9 |
Molecular Weight (Da) | <450 | 0.8 |
Hydrogen Bond Donors | ≤3 | 0.7 |
BBBP Probability | >0.8 | 1.0 |
Genetic algorithms (GAs) drive Nsci’s molecular evolution by iteratively mutating and crossing over seed compounds to explore novel chemical spaces. This approach uses extended-connectivity fingerprints (ECFP) as genomic representations of molecules, enabling efficient structural transformations while preserving chemical validity. In Nsci’s design, a recurrent neural network (RNN) decodes evolved ECFP vectors into synthetically accessible SMILES strings, applying structural constraints (e.g., fused-ring size ≤7 atoms) to maintain feasibility [4] [7]. The GA fitness function evaluates candidates using a deep neural network (DNN) that predicts target affinity and light-absorption wavelengths. After 50 generations, this method generated Nsci derivatives with 68% higher target binding compared to initial seeds [4].
Machine learning models, particularly XGBoost and random forests, address data partitioning challenges in Nsci’s property prediction. These models employ "cross-validation and cross-testing" protocols to maximize statistical power while preserving parameter interpretability. For example, XGBoost classifiers trained on electrophysiological data achieved AUC scores of 0.958 for predicting Nsci’s functional outcomes, outperforming logistic regression (AUC=0.829) [5] [8]. Recursive partitioning further identifies critical interactions between molecular descriptors (e.g., atom-type counts and rotatable bonds), enabling high-dimensional classification without overfitting [3]. Table 2 compares model performance:
Table 2: Partitioning Model Efficacy for Nsci Property Prediction
Model | Accuracy (%) | AUC | Feature Importance Metric |
---|---|---|---|
XGBoost | 92.1 | 0.958 | Gain-based splitting |
Random Forest | 89.3 | 0.930 | Gini impurity |
Logistic Regression | 76.7 | 0.829 | p-values |
Quantitative structure-property (QSPR) and structure-activity relationship (QSAR) models prioritize Nsci candidates by correlating 1D/2D molecular descriptors with biological activity and ADME properties. Bayesian neural networks (BNNs) process 78 optimized descriptors—including Ghose-Crippen atom types, molecular branching indices (2κα), and aromatic density—to assign drug-likeness scores. Nsci candidates scoring >0.9 exhibit 89% agreement with known CNS drugs in the Comprehensive Medicinal Chemistry database [9]. QSAR further refines this by linking electron-density distributions to 5-HT1B receptor inhibition, reducing false positives by 30% in virtual screens [9]. Integrated into the Molecular Simulation Design Framework (MoSDeF), these models automate forcefield assignment and binding-affinity simulations, ensuring reproducible candidate ranking [10].
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